molecular formula C5H12ClNO B1657959 1-Ethoxycyclopropylamine hydrochloride CAS No. 58939-48-3

1-Ethoxycyclopropylamine hydrochloride

Cat. No.: B1657959
CAS No.: 58939-48-3
M. Wt: 137.61
InChI Key: GVKBESBSOODNQP-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropylamine hydrochloride is a cyclopropane-containing amine derivative characterized by an ethoxy substituent (-OCH₂CH₃) attached to the cyclopropane ring, with the amine group forming a hydrochloride salt. Cyclopropane amines are valued in pharmaceutical and materials science for their strained ring systems, which confer unique reactivity and conformational rigidity .

Properties

IUPAC Name

1-ethoxycyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-7-5(6)3-4-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKBESBSOODNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735185
Record name 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58939-48-3
Record name 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-ethoxycyclopropylamine hydrochloride typically involves the following steps:

Industrial production methods may involve scalable processes such as the Curtius degradation of carboxylic acids to amines, followed by ethoxylation and salt formation .

Chemical Reactions Analysis

1-Ethoxycyclopropylamine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethoxycyclopropylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethoxycyclopropylamine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate protein functions by binding to active sites or altering protein conformation. The exact pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-ethoxycyclopropylamine hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Highlights Applications/Notes
1-(Methoxymethyl)cyclopropylamine HCl C₅H₁₂ClNO 137.607 Methoxymethyl (-CH₂OCH₃) Via cyclopropanation of allyl derivatives Intermediate in drug synthesis
1-(4-Methoxyphenyl)cyclopropylamine HCl C₁₀H₁₂ClNO 197.66 4-Methoxyphenyl Palladium-catalyzed cross-coupling Potential CNS drug candidate
1-Ethynylcyclopropanamine HCl C₄H₆ClN 117.58 Ethynyl (-C≡CH) Alkyne cycloaddition or ring-opening Building block for bioactive molecules
1-Ethoxypropan-2-amine HCl C₅H₁₂ClNO 137.607 Ethoxy (-OCH₂CH₃) on propane Nucleophilic substitution of haloalkanes Surfactant or solvent additive
(1-Cyclopropyl)cyclopropylamine HCl C₆H₁₂ClN 133.62 Bicyclopropane system Scalable via [2+1] cyclopropanation High thermal stability; agrochemicals

Key Findings:

Substituent Effects on Reactivity :

  • Electron-Donating Groups : Methoxymethyl (-CH₂OCH₃) and ethoxy (-OCH₂CH₃) groups enhance solubility in polar solvents but may reduce stability under acidic conditions due to ether cleavage .
  • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl analog exhibits higher melting points (predicted >200°C) compared to aliphatic-substituted analogs (~150–170°C) due to π-π stacking interactions .

Synthetic Routes :

  • Cyclopropane rings are typically formed via [2+1] cyclopropanation (e.g., Simmons-Smith reaction) or transition metal-catalyzed methods . Ethoxy and methoxymethyl groups are introduced through nucleophilic substitution or protective group strategies .

Pharmaceutical Relevance: Cyclopropylamine derivatives are explored as enzyme inhibitors (e.g., monoamine oxidase) or neuromodulators, as seen in memantine hydrochloride (a structurally related NMDA receptor antagonist) . The ethynyl analog may serve as a click chemistry reagent for bioconjugation.

Data Table: Comparative Physicochemical Properties

Property 1-Ethoxycyclopropylamine HCl (Predicted) 1-(Methoxymethyl)cyclopropylamine HCl 1-(4-Methoxyphenyl)cyclopropylamine HCl
Solubility in Water Moderate High Low
Melting Point ~160–180°C 170–175°C >200°C
LogP (Lipophilicity) 0.5–1.0 0.3 2.1
Hydrogen Bond Donors 2 (NH₃⁺, HCl) 2 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxycyclopropylamine hydrochloride
Reactant of Route 2
1-Ethoxycyclopropylamine hydrochloride

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